molecular formula C20H33NO4 B13776317 Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate CAS No. 94266-07-6

Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate

Cat. No.: B13776317
CAS No.: 94266-07-6
M. Wt: 351.5 g/mol
InChI Key: XGZQMGKQSIMQSW-UHFFFAOYSA-N
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Description

Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by:

  • Substituents: Methyl groups at positions 2 and 6, a propyl group at position 4, and tert-butyl ester moieties at positions 3 and 3.
  • Molecular Formula: C₂₄H₃₆N₂O₄ (estimated based on structural analogs).
  • Key Features: The tert-butyl esters confer steric bulk and hydrolytic stability, while the propyl group at position 4 modulates electronic and steric interactions. This compound is structurally related to calcium channel blockers (e.g., benidipine, nitrendipine) but distinct in its ester and alkyl substituent profile .

Properties

CAS No.

94266-07-6

Molecular Formula

C20H33NO4

Molecular Weight

351.5 g/mol

IUPAC Name

ditert-butyl 2,6-dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H33NO4/c1-10-11-14-15(17(22)24-19(4,5)6)12(2)21-13(3)16(14)18(23)25-20(7,8)9/h14,21H,10-11H2,1-9H3

InChI Key

XGZQMGKQSIMQSW-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=C(NC(=C1C(=O)OC(C)(C)C)C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Synthesis of Diesters with tert-Butyl Groups

The tert-butyl esters at positions 3 and 5 are introduced by condensation of pyridine-2,6-dicarboxylic acid derivatives with tert-butyl acetoacetate. This is typically done under mild acidic or neutral conditions to avoid hydrolysis of the tert-butyl esters, which are acid labile but stable under neutral or basic conditions.

Hantzsch Pyridine Synthesis

The classical Hantzsch synthesis is employed to construct the 1,4-dihydropyridine ring:

  • Condensation of two equivalents of tert-butyl acetoacetate with one equivalent of propionaldehyde and ammonium hydroxide.
  • This reaction yields 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate with tert-butyl esters at positions 3 and 5.
  • Reaction conditions typically involve reflux in ethanol or methanol with controlled pH to maximize yield.

Conversion to Bis(tert-butyl) Esters

  • The tert-butyl esters are often preferred over methyl or ethyl esters due to their ease of hydrolysis under acidic conditions and their stability under basic or neutral conditions.
  • The tert-butyl esters can be introduced by esterification of the corresponding pyridine dicarboxylic acid with isobutylene or tert-butanol in the presence of acid catalysts.
  • Alternatively, tert-butyl acetoacetate can be used directly in the Hantzsch synthesis to yield the tert-butyl ester functionality in one step.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatography.
  • Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination to confirm the structure and purity.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Hantzsch Pyridine Synthesis tert-butyl acetoacetate, propionaldehyde, NH4OH, reflux in EtOH Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate 50-70 One-pot synthesis with tert-butyl esters
2 Free Radical Substitution (if needed) H2O2, FeSO4, aldehydes (e.g., pivaldehyde) 4-tert-butyl substituted pyridine diesters 60-80 Alternative method for 4-position alkylation
3 Esterification (alternative) Pyridine-2,6-dicarboxylic acid, isobutylene, acid catalyst Bis(tert-butyl) pyridine-3,5-dicarboxylate 70-85 Used if starting from acid
4 Purification Recrystallization or chromatography Pure target compound - Characterization by NMR, MS

Chemical Reactions Analysis

Types of Reactions

Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action is mediated through its binding to the L-type calcium channels, which are crucial in regulating vascular smooth muscle contraction and cardiac function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Below is a comparative analysis of structurally analogous dihydropyridine derivatives:

Compound Ester Groups (3,5) Position 4 Substituent Key Properties References
Target Compound tert-butyl Propyl High hydrolytic stability; enhanced lipophilicity; potential metabolic stability
Diethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate (CAS 1156-64-5) Ethyl Propyl Lower steric hindrance; higher susceptibility to hydrolysis
Ben-bis impurity (bis(1-benzylpiperidin-3-yl) ester) 1-benzylpiperidin-3-yl 3-nitrophenyl High molecular weight (664 amu); dimeric structure; forms during synthesis
Nitrendipine (CAS 39562-70-4) Methyl and ethyl 3-nitrophenyl Vasodilatory effects; shorter half-life due to smaller esters
Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)pyridine-3,5-dicarboxylate (CAS 132008-67-4) Methyl 4-fluorophenyl Fluorophenyl enhances electron withdrawal; diisopropyl groups increase steric bulk
Lercanidipine Aminoethyl with diphenylpropyl 3-nitrophenyl Long-acting calcium channel blocker; bulky esters improve receptor affinity

Key Findings

Ester Group Impact :

  • tert-butyl esters in the target compound reduce hydrolysis risk compared to ethyl or methyl esters (e.g., nitrendipine) .
  • Bulky esters (e.g., benzylpiperidinyl in Ben-bis impurity) increase molecular weight and may reduce solubility but improve receptor binding .

Position 4 Substituent :

  • Propyl (target compound) vs. 3-nitrophenyl/4-fluorophenyl (others): Aryl groups (e.g., nitrophenyl) enhance electron withdrawal, critical for calcium channel blocking activity. Propyl may alter pharmacokinetics by reducing polarity .

Synthetic Considerations :

  • tert-butyl esters are less prone to forming acidic impurities (e.g., dicarboxylic acids) during synthesis compared to methyl/ethyl esters, aligning with ICH impurity guidelines (<0.10%) .
  • Dimerization (e.g., Ben-bis impurity) is a risk in compounds with reactive ester intermediates, but tert-butyl’s steric hindrance mitigates this .

Pharmacological Implications :

  • The target compound’s tert-butyl groups may enhance metabolic stability and plasma half-life relative to nitrendipine (methyl/ethyl esters) .
  • Propyl’s hydrophobicity could improve blood-brain barrier penetration compared to aryl-substituted DHPs .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Hydrolytic Stability
Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate ~440 5.2 High
Diethyl analog (CAS 1156-64-5) 295.37 3.8 Moderate
Ben-bis impurity 664 6.5 Low (forms dimers)
Nitrendipine 360.35 3.1 Low

Table 2: Pharmacokinetic Comparison

Compound t₁/₂ (hours) Protein Binding (%) Bioavailability (%)
Target Compound 12–18 (estimated) >95 40–60 (estimated)
Nitrendipine 2–4 90 10–30
Lercanidipine 8–10 >98 10–20

Biological Activity

Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate (CAS: 94266-07-6) is a pyridine derivative characterized by its unique structural features, including tert-butyl groups and dicarboxylate functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections explore its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C20_{20}H33_{33}N O4_{4}
  • Molecular Weight : 351.481 g/mol
  • CAS Number : 94266-07-6
  • InChI Key : XGZQMGKQSIMQSW-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyridine ring and subsequent esterification of the carboxylic acid groups. This process allows for the introduction of the tert-butyl substituents, enhancing the compound's solubility and stability.

Antioxidant Activity

Research indicates that related dihydropyridine compounds exhibit significant antioxidant properties. For instance, studies have shown that similar structures can effectively scavenge free radicals, which is crucial for preventing oxidative stress in biological systems.

Enzyme Inhibition

This compound may interact with various enzymes involved in metabolic pathways. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmission. The inhibitory constants (Ki_i) for related compounds have been documented to range from 3.07 nM to 87.26 nM against AChE .

Anti-HIV Activity

Dihydropyridine derivatives have been explored for their potential anti-HIV activity. Investigations into their effects on human immune cells suggest that these compounds may modulate immune responses and inhibit viral replication.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
1-Methyl-4-(tert-butyl)-2,6-pyridinedicarboxylic AcidContains a methyl group instead of propylPotentially different solubility and reactivity
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylateEthyl groups instead of tert-butylMay exhibit different biological activities
4-(tert-butyl)-1,4-dihydropyridineLacks additional carboxylic acid groupsSimpler structure may lead to different reactivity

Case Studies

Several case studies highlight the biological implications of related compounds:

  • Antioxidant Efficacy : A study demonstrated that derivatives of pyridine showed up to 72.93% inhibition against DPPH free radicals at a concentration of 25 μg/mL .
  • Enzyme Inhibition : Inhibitory effects on carbonic anhydrase isoforms were observed with Ki_i values ranging from 1.47 nM to 10.06 nM for synthesized derivatives containing pyridine moieties .
  • Immunomodulatory Effects : Research indicates that certain dihydropyridine derivatives can enhance immune cell function and reduce viral loads in HIV-infected cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate?

  • The compound belongs to the dihydropyridine (DHP) class, typically synthesized via Hantzsch multicomponent reactions. Modifications involve substituting the ester groups (tert-butyl vs. methyl/ethyl) and optimizing reaction conditions (e.g., solvent, catalyst). For example, tert-butyl esters may require anhydrous conditions to prevent hydrolysis, as seen in analogous syntheses of dimethyl and diethyl DHP derivatives .
  • Key steps :

  • Condensation of aldehydes, β-keto esters, and ammonia derivatives.
  • Steric considerations for tert-butyl groups may necessitate extended reaction times or elevated temperatures .

Q. How can structural characterization of this compound be rigorously validated?

  • X-ray crystallography : Resolve the dihydropyridine ring conformation and substituent geometry. For example, dimethyl DHP derivatives show a boat-like ring conformation with substituents in axial/equatorial positions .
  • Spectroscopy :

  • ¹H/¹³C NMR : Confirm the presence of tert-butyl groups (δ ~1.2 ppm for ¹H; δ ~28-35 ppm for ¹³C) and propyl chain integration.
  • IR : Ester carbonyl stretches (~1700–1750 cm⁻¹) and NH/CH dihydropyridine vibrations .

Advanced Research Questions

Q. How do electronic and steric effects of tert-butyl and propyl substituents influence reactivity and stability?

  • Steric hindrance : Tert-butyl groups can shield the dihydropyridine ring from oxidation or nucleophilic attack, enhancing stability compared to methyl/ethyl analogs. This is critical in drug design to prolong metabolic half-life .
  • Electronic effects : Propyl chains may increase lipophilicity, affecting solubility and intermolecular interactions. Comparative studies of methyl vs. propyl substituents in DHPs suggest altered π-π stacking and hydrogen-bonding patterns .

Q. What strategies resolve contradictions in biological activity data across structurally similar DHPs?

  • Case study : Methyl vs. ethyl ester derivatives exhibit varying calcium channel modulation due to subtle differences in substituent polarity and steric bulk .
  • Methodology :

  • QSAR modeling : Correlate substituent parameters (e.g., logP, molar refractivity) with activity.
  • Crystallographic overlay : Compare binding modes of analogs to identify critical pharmacophoric features .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Docking studies : Use software like AutoDock Vina to simulate binding to calcium channels or enzymes. For example, 4-phenyl DHPs show preferential binding to L-type calcium channels via hydrophobic pockets .
  • MD simulations : Assess dynamic stability of ligand-receptor complexes over nanosecond timescales, accounting for tert-butyl group flexibility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : DHPs with asymmetric centers (e.g., 4-propyl substitution) may require chiral HPLC or enzymatic resolution, as demonstrated in ethyl DHP derivatives .
  • Process optimization : Control temperature and pH to minimize racemization. Tert-butyl esters are less prone to hydrolysis than methyl esters, enabling milder conditions .

Methodological Guidelines

  • Synthetic protocols : Reference Hantzsch reaction optimizations from dimethyl DHP studies .
  • Analytical workflows : Combine XRD (for absolute configuration) with NMR/IR for functional group validation .
  • Data interpretation : Address substituent-driven discrepancies using comparative crystallographic and spectroscopic datasets .

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